molecular formula C9H13ClF3NO B1418536 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1153022-66-2

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No. B1418536
M. Wt: 243.65 g/mol
InChI Key: WIZQYCAFBSSKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide” is a chemical compound with the CAS Number: 1153022-66-2. It has a molecular weight of 243.66 and its IUPAC name is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15). This indicates the molecular structure of the compound .

Scientific Research Applications

Heterocyclic Synthesis

Compounds similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide serve as important intermediates in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The chemical reactivity and method of preparation of such acetamide derivatives are central to creating novel heterocyclic compounds with potential applications in various industries (Gouda et al., 2015).

Environmental Contaminants

Research on the environmental impact and degradation pathways of acetamide derivatives, including those with chloro and trifluoromethyl groups, contributes to understanding their behavior as contaminants. This knowledge is essential for developing strategies to mitigate their presence in the environment and reduce potential ecological and human health risks (Wong, 2006).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, compounds with structures similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide are utilized in developing chemoselective N-acylation reagents. These reagents are crucial for creating chiral compounds and ligands, which have wide applications in asymmetric synthesis and catalysis, leading to the production of enantiomerically pure pharmaceuticals (Kondo & Murakami, 2001).

Analgesic Mechanisms

While not directly related, the study of acetaminophen, a well-known acetamide derivative, and its analgesic mechanisms provides insights into how similar compounds could interact with biological systems. Understanding these interactions is vital for the development of new analgesics and therapeutic agents (Ohashi & Kohno, 2020).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQYCAFBSSKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.